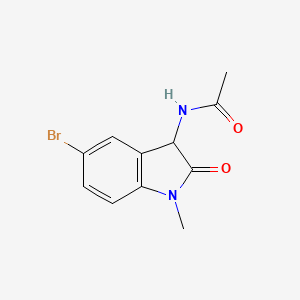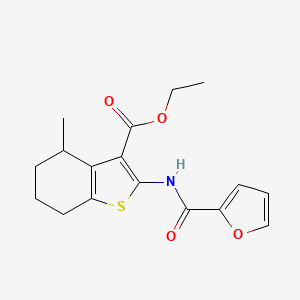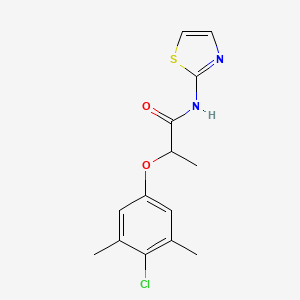
N-(5-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
Descripción general
Descripción
N-(5-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
N-(5-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting the activity of BRD4, N-(5-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide can prevent the expression of certain genes that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects
In addition to its anti-cancer and anti-inflammatory effects, N-(5-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has also been shown to have other biochemical and physiological effects. For example, N-(5-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to inhibit the growth of bacteria, making it a potential candidate for the treatment of bacterial infections. In addition, N-(5-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in lab experiments is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study. In addition, N-(5-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been extensively studied, which means that there is a large body of literature available on its properties and potential applications. However, one limitation of using N-(5-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on N-(5-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide. One area of research could focus on the development of more potent and selective inhibitors of BRD4, which could have even greater therapeutic potential than N-(5-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide. Another area of research could focus on the use of N-(5-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in combination with other drugs, in order to enhance its efficacy and reduce potential side effects. Finally, research could focus on the use of N-(5-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in animal models of disease, in order to better understand its potential therapeutic applications in vivo.
Aplicaciones Científicas De Investigación
N-(5-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(5-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In addition, N-(5-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(5-bromo-1-methyl-2-oxo-3H-indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-6(15)13-10-8-5-7(12)3-4-9(8)14(2)11(10)16/h3-5,10H,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRSYLBEXKGAGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2=C(C=CC(=C2)Br)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-[1-(1-adamantyl)ethyl]-N~2~-benzylglycinamide hydrochloride](/img/structure/B4166241.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4166247.png)
![2-(4-bromophenoxy)-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4166251.png)
![N-{1-[4-ethyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-hydroxyethyl}benzamide](/img/structure/B4166253.png)

![7-(3-fluorophenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4166268.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4166276.png)
![N-[1-benzyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methoxybenzamide](/img/structure/B4166277.png)
![2-chloro-N-{2-hydroxy-1-[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4166293.png)
![7-(4-bromophenyl)-5-[4-(difluoromethoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4166301.png)


![N-{2-[4-allyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4166317.png)